molecular formula C8H4Cl2F3N3 B13243300 4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13243300
M. Wt: 270.04 g/mol
InChI Key: NGJFNZNCRGQHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • A methyl group at N1, influencing metabolic stability and steric effects.
  • A trifluoromethyl group at position 3, contributing to lipophilicity and electron-withdrawing properties.

Pyrazolo[3,4-b]pyridines are a prominent class of nitrogen-containing heterocycles with diverse pharmacological applications, including kinase inhibition (e.g., ALK, CDK8), antimicrobial activity, and anticancer effects .

Properties

Molecular Formula

C8H4Cl2F3N3

Molecular Weight

270.04 g/mol

IUPAC Name

4,6-dichloro-1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H4Cl2F3N3/c1-16-7-5(3(9)2-4(10)14-7)6(15-16)8(11,12)13/h2H,1H3

InChI Key

NGJFNZNCRGQHDL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)Cl)Cl)C(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Building Blocks

  • 5-Aminopyrazole derivatives serve as primary precursors for the pyrazole ring construction.
  • Trifluoromethylated β-diketones or related trifluoromethyl-containing reagents are employed to introduce the trifluoromethyl group at position 3.
  • Chlorination is introduced either by direct chlorination of the pyridine ring or by using chlorinated pyridine precursors.

Cyclocondensation Method under Solvent and Catalyst Control

One effective approach involves the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid, which promotes cyclocondensation to form pyrazolo[3,4-b]pyridine frameworks with trifluoromethyl substitution at position 3. The regioselectivity between 4- and 6-trifluoromethyl substitution depends on the keto-enol tautomerism of the β-diketone:

  • The keto form of trifluoromethyl-β-diketone favors the formation of 6-trifluoromethyl-substituted pyrazolo[3,4-b]pyridines.
  • The enolic form tends to yield 4-trifluoromethyl-substituted isomers.

This method can be adapted to incorporate methylation at N-1 by using methylated aminopyrazole or by post-synthetic methylation.

Copper(II)-Catalyzed Formal [3 + 3] Cycloaddition

A recent advancement involves the use of copper(II) acetylacetonate as a catalyst in chloroform medium to promote a formal [3 + 3] cycloaddition between pyrazolones and amines, yielding pyrazolo[3,4-b]pyridine derivatives with high efficiency (85–90% yields). This mild catalytic method allows for the introduction of various substituents, including trifluoromethyl groups, with good control over regioselectivity.

  • Solvent choice is critical: chloroform and toluene provide better yields than methanol, ethanol, or acetonitrile.
  • The reaction mechanism involves coordination of Cu(II) to intermediates, facilitating cyclization.

Chlorination Steps

The dichlorination at positions 4 and 6 on the pyridine ring can be achieved by:

  • Direct chlorination of the trifluoromethylated pyrazolo[3,4-b]pyridine using chlorinating agents under controlled temperature.
  • Alternatively, starting from chlorinated pyridine derivatives (e.g., 2,4- or 2,6-dichloropyridines) which are then cyclized with pyrazole precursors.

The chlorination is often performed in vapor-phase reactors with catalyst fluidized beds to optimize yield and selectivity, as shown in analogous pyridine chlorination studies.

Representative Data Tables on Synthesis Conditions and Yields

Method Starting Materials Catalyst/Conditions Solvent Yield (%) Notes
Cyclocondensation 5-Aminopyrazole + trifluoromethyl-β-diketone Reflux in Acetic Acid Acetic Acid 70–85 Regioselectivity depends on keto-enol form
Cu(II)-Catalyzed [3+3] Cycloaddition Pyrazolone + amine Cu(II) acetylacetonate, 60–80°C Chloroform or Toluene 85–90 Mild conditions, high yield
Chlorination Pyrazolo[3,4-b]pyridine derivative Chlorinating agent, vapor-phase reactor N/A Variable (up to 60%) Catalyst fluidized bed used for selective chlorination

Mechanistic Insights

  • The cyclocondensation proceeds via nucleophilic attack of the amino group of 5-aminopyrazole on the electrophilic carbonyl carbon of the trifluoromethyl-β-diketone.
  • Copper(II) catalysis enhances the electrophilicity of intermediates and stabilizes transition states during the formal [3 + 3] cycloaddition.
  • Chlorination proceeds via electrophilic substitution on the pyridine ring, facilitated by catalyst beds that ensure uniform temperature and reagent distribution.

Summary of Research Findings

  • The trifluoromethyl group at position 3 significantly influences the electronic properties of the pyrazolo[3,4-b]pyridine core, enhancing biological activity.
  • Methylation at N-1 is typically introduced via methylated starting materials or post-synthesis alkylation.
  • Dichlorination at positions 4 and 6 is achievable with selective chlorination techniques, often requiring vapor-phase catalytic reactors for optimal regioselectivity.
  • The copper(II)-catalyzed method offers a modern, efficient approach with high yields and mild conditions, suitable for scale-up.
  • The choice of solvent and reaction temperature critically affects yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Patterns and Physicochemical Properties

The biological and chemical behavior of pyrazolo[3,4-b]pyridines is highly dependent on substituent positions and electronic profiles. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Effects
Target Compound 1-Me, 3-CF₃, 4-Cl, 6-Cl C₈H₅Cl₂F₃N₃ High lipophilicity (CF₃), dual Cl for electrophilic interactions
6-Chloro-3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (33) 3-(4-EtPh), 4-CF₃, 6-Cl C₁₅H₁₂ClF₃N₃ Bulky 4-EtPh enhances steric hindrance; OXA-48 β-lactamase inhibition
4-Chloro-1H-pyrazolo[3,4-b]pyridine 4-Cl C₆H₄ClN₃ Simpler structure; limited substituent diversity
6-Phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 6-Ph, 4-CF₃, 3-NH₂ C₁₂H₈F₃N₄ Amino group at C3 improves solubility; anticancer activity
  • Chloro vs. Trifluoromethyl: The target compound’s 4,6-dichloro substitution may enhance halogen bonding compared to mono-chloro analogs (e.g., CAS 120422-90-4) . The trifluoromethyl group at C3 increases metabolic stability over non-fluorinated derivatives .
  • N1 Methylation : Unlike N1-unsubstituted analogs (e.g., compound 33), the methyl group at N1 in the target compound may reduce oxidation susceptibility, improving pharmacokinetics .

Biological Activity

4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant biological activity. This compound features a pyrazolo[3,4-b]pyridine core structure, which is characterized by the presence of chlorine and trifluoromethyl substituents. Its unique chemical properties make it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C7H4Cl2F3N3
  • Molecular Weight : 270.04 g/mol
  • CAS Number : 2060035-97-2

The compound's structure is pivotal for its biological interactions, particularly its ability to inhibit specific enzymes and modulate cellular pathways.

The biological activity of 4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with various enzymes and proteins. It has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. The inhibition occurs through competitive binding to the active sites of these enzymes, preventing substrate access and altering downstream signaling events.

Key Biological Effects:

  • Enzyme Inhibition : The compound effectively inhibits protein kinases involved in cancer proliferation.
  • Antibacterial Properties : Preliminary studies suggest potential antibacterial activity against certain strains of bacteria.
  • Anticancer Potential : Investigated for its ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Kinase Inhibition Assays :
    • A study demonstrated that 4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine inhibited several key kinases with IC50 values ranging from 50 to 200 nM. This suggests a strong potential for development as an anticancer agent.
  • Antibacterial Activity :
    • In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL.
  • Cell Viability Assays :
    • Cell line studies indicated that treatment with the compound reduced cell viability in cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours of exposure.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 / MICReference
Kinase InhibitionVarious kinases50 - 200 nM[Research Study 1]
AntibacterialStaphylococcus aureus<100 µg/mL[Research Study 2]
AnticancerCancer cell lines10 µM (70% viability reduction)[Research Study 3]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.